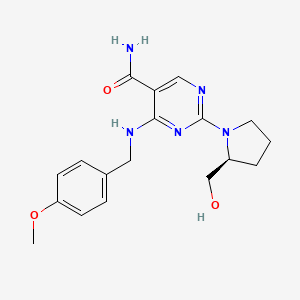

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide

Descripción

This compound (CAS: 2250242-42-1, Molecular Formula: C₁₈H₂₂N₄O₄) is a pyrimidine derivative featuring a chiral pyrrolidinyl hydroxymethyl group and a 4-methoxybenzylamino substituent. Its molecular weight is 358.39 g/mol, and it is stored under controlled conditions (2–8°C, dark, dry) due to its sensitivity .

Propiedades

Fórmula molecular |

C18H23N5O3 |

|---|---|

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H23N5O3/c1-26-14-6-4-12(5-7-14)9-20-17-15(16(19)25)10-21-18(22-17)23-8-2-3-13(23)11-24/h4-7,10,13,24H,2-3,8-9,11H2,1H3,(H2,19,25)(H,20,21,22)/t13-/m0/s1 |

Clave InChI |

MSSJRIQXZRQDLD-ZDUSSCGKSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCC[C@H]3CO |

SMILES canónico |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCCC3CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.

- Attachment of the 4-methoxybenzyl group through reductive amination.

- Final coupling with the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxymethyl group to a carboxylic acid.

Reduction: Reduction of the carboxamide group to an amine.

Substitution: Nucleophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: As a potential therapeutic agent for various diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

- Inhibiting enzyme activity.

- Modulating receptor function.

- Interfering with nucleic acid synthesis or function.

Comparación Con Compuestos Similares

Data Table: Structural and Physicochemical Comparison

Actividad Biológica

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide, a compound with a complex structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a pyrrolidine ring, a pyrimidine core, and a methoxybenzyl substituent, which are crucial for its biological interactions.

Recent studies have highlighted the role of the 2-(hydroxymethyl)pyrrolidine moiety in inhibiting sphingosine kinases (SphK1 and SphK2), which are involved in sphingosine 1-phosphate (S1P) signaling pathways. The compound demonstrated significant inhibitory activity against both kinases, with reported values of 0.679 µM for SphK1 and 0.951 µM for SphK2 . This dual inhibition is critical as it may influence various cellular processes, including proliferation and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including HCT116 and HepG2, indicating potential as a dual-function inhibitor targeting multiple pathways involved in cancer progression .

Antimicrobial Activity

The compound's derivatives have been assessed for antimicrobial properties. A related study found that pyrrolidine derivatives exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains . This suggests that modifications to the hydroxymethyl group can enhance antimicrobial efficacy.

Study 1: Inhibition of SphK1 and SphK2

A detailed study investigated the binding interactions of the compound within the active sites of SphK1 and SphK2. Molecular docking simulations revealed that the hydroxymethyl group forms essential hydrogen bonds with key residues in the ATP binding pocket, contributing to its inhibitory potency .

| Compound | SphK1 (µM) | SphK2 (µM) |

|---|---|---|

| (S)-Compound | 0.679 | 0.951 |

Study 2: Anticancer Efficacy

In vitro assays demonstrated that this compound significantly inhibited cell growth in various cancer cell lines. The IC50 values ranged from 5 to 15 µM across different models, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.